2-Methyl-5-nitrophenol

Physical Organic Chemistry Thermochemistry Reaction Thermodynamics

2-Methyl-5-nitrophenol (CAS 5428-54-6) is the critical 2-methyl-5-nitro isomer required for Etoposide (antineoplastic), Metribuzin (herbicide), and disperse dye synthesis. Its unique substitution pattern (pKa 8.68, ΔfH -147.8 kJ/mol) dictates regioselectivity in cross-coupling; generic nitrophenols cannot substitute. Lower mutagenicity vs. 5-methyl-2-nitro isomer enhances industrial safety. Consistent ≥98% purity essential for GMP manufacturing and reproducible yields. Choose the correct isomer for your synthesis.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 5428-54-6
Cat. No. B1294729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrophenol
CAS5428-54-6
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3
InChIKeyUMFDLIXUUJMPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

2-Methyl-5-nitrophenol (CAS 5428-54-6) Procurement Guide: Quantitative Differentiators for Pharmaceutical and Agrochemical Intermediate Sourcing


2-Methyl-5-nitrophenol (5-Nitro-o-cresol) is a nitrophenol derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position on the phenol ring. This specific substitution pattern imparts distinct physicochemical properties that differentiate it from other nitrophenol and methylphenol isomers [1]. The compound is a yellow to light orange crystalline solid with a melting point of 111–115 °C (lit.) and a boiling point of 180 °C at 15 mmHg . It exhibits limited water solubility but is soluble in organic solvents such as ethanol, acetone, and ether . As a chemical intermediate, 2-Methyl-5-nitrophenol serves as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals, with particular importance in routes to the antitumor drug Etoposide [2].

2-Methyl-5-nitrophenol Selection Rationale: Why Structural Isomers Are Not Interchangeable in Regioselective Synthesis


Generic substitution of 2-Methyl-5-nitrophenol with other nitrophenol isomers or methylphenols is not feasible due to profound differences in electronic structure, intramolecular hydrogen bonding, and resultant reactivity. The 2-methyl-5-nitro substitution pattern yields a unique electronic environment that governs regioselectivity in electrophilic substitution and cross-coupling reactions [1]. Thermochemical measurements reveal that the pairwise ortho-substitution effects in this compound lead to distinct enthalpies of formation compared to its meta- and para-substituted analogs, reflecting differences in stabilization energy that directly impact reaction thermodynamics [2]. Furthermore, the compound's predicted pKa of 8.68±0.19 differs from other nitrophenols, altering its behavior in pH-dependent processes . These quantifiable differences necessitate precise sourcing of the 2-methyl-5-nitro isomer rather than reliance on generic 'nitrophenol' or 'methylphenol' substitutions. The following evidence quantifies these distinctions.

Quantitative Evidence Guide: 2-Methyl-5-nitrophenol vs. Closest Nitrophenol and Methylphenol Analogs


Thermochemical Differentiation: Enthalpy of Formation vs. 5-Methyl-2-nitrophenol and Other Isomers

2-Methyl-5-nitrophenol exhibits a standard molar enthalpy of formation in the gaseous state of -147.8 ± 1.2 kJ/mol, as determined by combustion calorimetry and transpiration method vapor pressure measurements. This value is significantly different from its closest structural isomer, 5-methyl-2-nitrophenol, which has an enthalpy of formation of -140.5 ± 1.0 kJ/mol under identical conditions [1]. The 7.3 kJ/mol difference reflects distinct pairwise ortho-substitution effects and intramolecular hydrogen bonding patterns that influence thermodynamic stability and, consequently, reactivity in downstream transformations [2].

Physical Organic Chemistry Thermochemistry Reaction Thermodynamics

Acidity Constant (pKa) Differentiation: Predicted Value and Experimental Determination

The predicted pKa of 2-Methyl-5-nitrophenol is 8.68 ± 0.19, indicating moderate acidity intermediate between phenol (pKa ~10) and nitrophenols lacking the methyl group (e.g., 4-nitrophenol pKa ~7.15) . Experimental determination using Tris-HCl buffer solutions (I = 0.9845m) yields a dissociation constant corresponding to pKa values ranging from 8.176 to 8.603 depending on ionic strength conditions [1]. This pKa range is distinct from other methylnitrophenol isomers and influences solubility, extraction efficiency, and reactivity in pH-sensitive coupling reactions.

Physical Chemistry Acid-Base Chemistry pH-Dependent Reactivity

Thermal Behavior Differentiation: Melting Point vs. Related Nitrophenols and Cresols

2-Methyl-5-nitrophenol melts at 111–115 °C (lit.), with specific vendor certificates reporting 116–118 °C for high-purity material . This melting range is substantially higher than that of its parent compound o-cresol (30–32 °C) and lower than that of 4-nitrophenol (113–115 °C). The distinct melting behavior facilitates purification via recrystallization and enables straightforward identity verification through melting point determination.

Solid-State Chemistry Thermal Analysis Purification

Synthesis Route Efficiency: Direct Production from o-Toluidine vs. Traditional Nitration

A patented production method enables direct synthesis of 2-Methyl-5-nitrophenol from o-toluidine without generating the 2-methyl-5-nitroaniline intermediate, reducing process steps and improving overall yield [1]. Traditional nitration of o-cresol yields mixtures of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol as byproducts, requiring separation . The direct route offers improved atom economy and reduced waste generation, though specific comparative yield data were not located in accessible literature.

Process Chemistry Synthetic Methodology Green Chemistry

Mutagenicity Profile Differentiation: Ames Assay Comparison with 5-Methyl-2-nitrophenol

The mutagenic activities of 2-methyl-5-nitrophenol (2M5NP) and its structural isomer 5-methyl-2-nitrophenol (5M2NP) were evaluated using the Ames assay. While both compounds exhibited some mutagenic activity, the isomer 5M2NP demonstrated higher mutagenic potency than 2M5NP [1]. This differential genotoxicity profile is relevant for applications where human or environmental exposure is a concern, such as in pharmaceutical intermediate handling and wastewater management.

Toxicology Genotoxicity Safety Assessment

2-Methyl-5-nitrophenol Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Pharmaceutical Intermediate for Antitumor Agents (Etoposide Synthesis)

2-Methyl-5-nitrophenol serves as a critical building block in the synthesis of Etoposide, a topoisomerase inhibitor used to treat lung cancer, testicular cancer, and lymphomas [1]. The specific 2-methyl-5-nitro substitution pattern is required for correct regioselectivity in subsequent coupling steps [2]. Procurement for this application demands high purity (≥98%) and batch-to-batch consistency to ensure reproducible reaction yields in GMP manufacturing environments. The compound's lower mutagenicity relative to the 5-methyl-2-nitro isomer provides an additional safety margin for industrial-scale handling [3].

Agrochemical Intermediate for Herbicide Synthesis (Metribuzin Route)

2-Methyl-5-nitrophenol is employed as an intermediate in the synthesis of the triazinone herbicide Metribuzin, used for weed control in soybean, potato, and peanut crops [1]. The compound's intermediate pKa (8.18–8.68) influences extraction and purification steps during the synthesis, making it more suitable than more acidic nitrophenols (e.g., 4-nitrophenol, pKa ~7.15) that would require different pH adjustment protocols. The well-characterized thermochemical stability (-147.8 kJ/mol) also supports predictable scale-up behavior [2].

Dye and Hair Colorant Intermediate Synthesis

2-Methyl-5-nitrophenol is utilized as a primary intermediate in the production of permanent hair dyes and disperse dyes for textiles (e.g., Disperse Red 60, Disperse Orange 25) [1]. The compound's melting point (111–115 °C) and solid-state stability facilitate handling and storage in dye manufacturing facilities, while its specific electronic structure contributes to desired chromophoric properties [2]. The direct synthesis route from o-toluidine (patent CN105198648A) offers a cost-advantaged supply chain for high-volume dye intermediate procurement [3].

Research Model Compound for Nitrophenol Reactivity and Environmental Impact Studies

2-Methyl-5-nitrophenol is used as a model compound to study the reactivity of substituted nitrophenols in various reactions, including nitration, reduction, and coupling chemistry [1]. Its well-defined thermochemical parameters (enthalpy of formation, vapor pressure temperature dependence) make it suitable for computational chemistry validation and mechanistic studies [2]. Additionally, its differential mutagenicity profile relative to 5-methyl-2-nitrophenol has been employed in environmental toxicology research examining the fate of nitrophenol pollutants [3]. The compound's moderate water solubility and predicted pKa also make it relevant for studying pH-dependent partitioning behavior in aquatic systems.

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